Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine
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Overview
Description
Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine is an organic compound with the molecular formula C12H17ClFN. It is characterized by the presence of a butyl group attached to an amine, which is further connected to a phenyl ring substituted with chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine typically involves the reaction of 3-chloro-4-fluoroacetophenone with butylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various amine derivatives, amides, nitriles, and substituted phenyl compounds. These products are of interest for further chemical modifications and applications .
Scientific Research Applications
Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted phenylamines, such as:
- Butyl[1-(3-chloro-4-bromophenyl)ethyl]amine
- Butyl[1-(3-chloro-4-methylphenyl)ethyl]amine
- Butyl[1-(3-chloro-4-iodophenyl)ethyl]amine
Uniqueness
Butyl[1-(3-chloro-4-fluorophenyl)ethyl]amine is unique due to the specific combination of chlorine and fluorine substituents on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17ClFN |
---|---|
Molecular Weight |
229.72 g/mol |
IUPAC Name |
N-[1-(3-chloro-4-fluorophenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H17ClFN/c1-3-4-7-15-9(2)10-5-6-12(14)11(13)8-10/h5-6,8-9,15H,3-4,7H2,1-2H3 |
InChI Key |
NUGQUMQWFZYVSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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